molecular formula C24H30N4O4 B10867904 N-[amino(1,3-dicyclohexyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzamide

N-[amino(1,3-dicyclohexyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzamide

Cat. No.: B10867904
M. Wt: 438.5 g/mol
InChI Key: CEPLKWBLEMTCLT-UHFFFAOYSA-N
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Description

N-{AMINO[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}BENZAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrimidine ring and a benzamide group, making it a valuable molecule in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{AMINO[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}BENZAMIDE typically involves the reaction of 1,3-dicyclohexylurea with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{AMINO[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{AMINO[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{AMINO[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)formamidoacetic Acid
  • N-(1,3-Dicyclohexylhexahydro-2,4,6-trioxopyrimidin-5-yl)carbonylglycine
  • Daprodustat

Uniqueness

N-{AMINO[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}BENZAMIDE stands out due to its unique combination of a pyrimidine ring and a benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H30N4O4

Molecular Weight

438.5 g/mol

IUPAC Name

N-[amino-(1,3-dicyclohexyl-4-hydroxy-2,6-dioxopyrimidin-5-yl)methylidene]benzamide

InChI

InChI=1S/C24H30N4O4/c25-20(26-21(29)16-10-4-1-5-11-16)19-22(30)27(17-12-6-2-7-13-17)24(32)28(23(19)31)18-14-8-3-9-15-18/h1,4-5,10-11,17-18,30H,2-3,6-9,12-15H2,(H2,25,26,29)

InChI Key

CEPLKWBLEMTCLT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C(=NC(=O)C4=CC=CC=C4)N)O

Origin of Product

United States

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